molecular formula C10H20N2O2S B11807741 1-(Cyclohexylsulfonyl)piperazine

1-(Cyclohexylsulfonyl)piperazine

Cat. No.: B11807741
M. Wt: 232.35 g/mol
InChI Key: AYMKHHUHNCVVNU-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfonyl)piperazine is an organic compound with the molecular formula C10H20N2O2S. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylsulfonyl)piperazine can be synthesized through the reaction of piperazine with cyclohexanesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like dichloromethane. The mixture is cooled to 0°C, and the sulfonyl chloride is added dropwise. The reaction is then stirred at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylsulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .

Scientific Research Applications

1-(Cyclohexylsulfonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Cyclohexylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    Piperazine: The parent compound, which is widely used as an anthelmintic agent.

    1-(Phenylsulfonyl)piperazine: A similar compound with a phenyl group instead of a cyclohexyl group, used in different pharmaceutical applications.

    1-(Methylsulfonyl)piperazine: Another derivative with a methyl group, known for its use in various chemical syntheses.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The cyclohexyl group provides steric hindrance and hydrophobic interactions, influencing the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-cyclohexylsulfonylpiperazine

InChI

InChI=1S/C10H20N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h10-11H,1-9H2

InChI Key

AYMKHHUHNCVVNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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